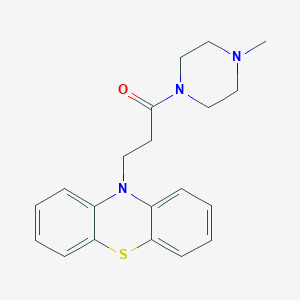

1'-Oxo Perazine

Description

Contextualization within Oxo-Heterocyclic Chemistry

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, form a cornerstone of organic chemistry. rsc.orgosi.lv A significant subset of these are oxo-heterocycles, which feature a carbonyl group within the heterocyclic ring. These structures are of immense interest due to their prevalence in natural products, pharmaceuticals, and agrochemicals. acs.org

The chemistry of oxo-heterocycles is diverse, with synthetic strategies often focusing on the construction of these ring systems. rsc.orgacs.org The presence of both a heteroatom (like nitrogen) and a carbonyl group imparts unique reactivity and stereochemical properties to the molecule. 1'-Oxo Perazine (B1214570), containing a piperazinone-like moiety attached to a phenothiazine (B1677639) core, exemplifies the structural complexity and synthetic interest within this class of compounds. The development of efficient methods to synthesize such heterocycles is a continuous goal for organic chemists. acs.org

Significance of Piperazine-Oxo Scaffolds in Chemical Biology

The piperazine (B1678402) ring is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.netnih.govnih.govtandfonline.com Piperazine and its derivatives are integral to numerous drugs with a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic activities. researchgate.netnih.govtandfonline.comclinmedkaz.org The two nitrogen atoms in the piperazine ring can be functionalized, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility and bioavailability, which are crucial for drug development. nih.govtandfonline.comthieme-connect.com

When a carbonyl group is introduced to form a piperazinone (or an external oxo-piperazine derivative like 1'-Oxo Perazine), it can further influence the molecule's biological activity. nih.gov Piperazinone derivatives have been investigated for various therapeutic purposes, including as cytotoxic agents against cancer cells. nih.goviiarjournals.org The oxo group can act as a hydrogen bond acceptor, potentially altering the binding affinity of the molecule to its biological targets. thieme-connect.com The exploration of piperazine-oxo scaffolds is thus a vibrant area of research aimed at discovering new therapeutic agents. clinmedkaz.orgnih.gov

Historical Development and Relevant Analogues

The history of 1'-Oxo Perazine is intrinsically linked to its parent compound, Perazine. Perazine was developed in the 1950s as a phenothiazine antipsychotic, a class of drugs that revolutionized the treatment of schizophrenia. wikipedia.orgcochrane.org Phenothiazines act primarily as dopamine (B1211576) antagonists. nih.gov

Analogues of 1'-Oxo Perazine can be categorized in several ways:

Parent Compound: Perazine is the most direct analogue. nih.gov

Metabolites: Besides oxidation to form oxo-derivatives, Perazine is known to be metabolized to compounds like Perazine sulfoxide. nih.gov

Structural Class (Phenothiazines): Other phenothiazine antipsychotics like chlorpromazine (B137089) are relevant analogues. wikipedia.org

Structural Class (Piperazine Derivatives): A vast number of drugs contain the piperazine moiety. Many of these were initially investigated as antidepressants or antipsychotics and act on various neurotransmitter systems. nih.govfarmaceut.orgunodc.orgeurekaselect.com Examples include trazodone (B27368) and aripiprazole, whose metabolites include arylpiperazines that are themselves pharmacologically active. nih.govfarmaceut.org

The development of piperazine-containing drugs has been a continuous effort, with new synthetic methods and therapeutic applications being regularly explored. nih.govresearchgate.net

Current Research Landscape and Gaps for 1'-Oxo Perazine

Current research on 1'-Oxo Perazine itself is limited, with its primary identification being a commercially available intermediate for chemical synthesis. pharmaffiliates.comscbt.com However, the broader research landscape for related compounds is very active. There is significant ongoing research into:

Novel Piperazine Derivatives: Synthesizing and testing new piperazine-containing molecules for a wide range of diseases, including cancer, infectious diseases, and neurological disorders. clinmedkaz.orgiiarjournals.orgjapsonline.com

Piperazinone Chemistry: Developing new synthetic routes to piperazinone scaffolds and evaluating their potential as cytotoxic and other therapeutic agents. nih.govgoogle.comchemicalbook.com

A significant gap in the research is the lack of detailed investigation into the specific biological activity and pharmacological profile of 1'-Oxo Perazine. While it is known as a Perazine intermediate, its potential as a distinct active molecule, possibly a metabolite of Perazine, has not been thoroughly explored. Future research could focus on its synthesis, characterization, and screening for various biological activities, particularly its potential effects on the central nervous system, given its relationship to Perazine.

Compound Data

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylpiperazin-1-yl)-3-phenothiazin-10-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3OS/c1-21-12-14-22(15-13-21)20(24)10-11-23-16-6-2-4-8-18(16)25-19-9-5-3-7-17(19)23/h2-9H,10-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELLRNXFVAVVKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CCN2C3=CC=CC=C3SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327247 | |

| Record name | NSC638693 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91508-47-3 | |

| Record name | NSC638693 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Oxo Perazine and Its Analogues

Retrosynthetic Strategies for the 1'-Oxo Perazine (B1214570) Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For the 1'-Oxo Perazine core, this approach would primarily involve disconnecting the bonds of the piperazine (B1678402) ring and the bonds attaching the side chains.

A primary disconnection would be at the carbon-nitrogen bonds of the piperazine ring, leading to linear diamine precursors. researchgate.net Another key disconnection would be at the amide bond, which is implied by the "oxo" functionality on the piperazine ring, suggesting a piperazinone structure. This would lead to a suitably substituted ethylenediamine (B42938) and a functionalized carbonyl precursor. Further disconnections of the side chains would lead back to simpler aromatic and aliphatic building blocks.

Multi-Step Organic Synthesis Approaches

The construction of 1'-Oxo Perazine and its analogues from simple precursors is a multi-step process that involves the formation of the piperazine ring, introduction of the oxo group, and subsequent functionalization.

The piperazine ring is a prevalent N-heterocycle in pharmaceuticals. thieme-connect.com Its synthesis can be achieved through various methods:

Cyclization of Diamine Precursors: A common method for creating carbon-substituted piperazines involves the cyclization of linear diamine precursors. researchgate.net

From Primary Amines: A general approach involves the use of primary amines and nitrosoalkenes as synthons. This method proceeds through a sequential double Michael addition to form bis(oximinoalkyl)amines, which then undergo stereoselective catalytic reductive cyclization to yield piperazines with substituents on both carbon and nitrogen atoms. mdpi.comresearchgate.net

Reduction of Diketopiperazines or Pyrazines: The piperazine core can also be formed by the reduction of diketopiperazines or the hydrogenation of pyrazines. thieme-connect.comresearchgate.net

Ring-Opening of DABCO Derivatives: 1,4-Diazabicyclo[2.2.2]octane (DABCO) can serve as a precursor to functionalized piperazines through C-N bond cleavage reactions. rsc.orgrsc.org

Table 1: Selected Methods for Piperazine Ring Construction

| Method | Starting Materials | Key Steps | Reference(s) |

|---|---|---|---|

| Cyclization of Diamine Precursors | Linear diamines | Intramolecular cyclization | researchgate.net |

| From Primary Amines | Primary amines, Nitrosoalkenes | Double Michael addition, Reductive cyclization | mdpi.comresearchgate.net |

| Reduction of Pyrazines | Pyrazines | Catalytic hydrogenation | thieme-connect.com |

| DABCO Ring-Opening | DABCO, Nucleophiles | Quaternization, Nucleophilic ring-opening | rsc.orgrsc.org |

The "oxo" group in 1'-Oxo Perazine denotes a carbonyl group within the piperazine ring, forming a piperazinone. The introduction of this functionality can be achieved in several ways:

From Amino Acids and 1,2-Diamines: Piperazinone rings can be synthesized using amino acids and 1,2-diamines as starting materials, although this often requires multiple steps. researchgate.net

Oxidation of Piperazines: Direct oxidation of a piperazine ring at a carbon atom can be challenging, but specific reagents and conditions can achieve this transformation.

Cyclization to form Piperazinones: A common strategy is the cyclization of N-substituted amino acid derivatives with an activated amine. For instance, the synthesis of 3-oxo-4-phenyl-piperazine-1-carboxylic acid tert-butyl ester was achieved by reacting 1-Boc-3-oxo-piperazine with iodobenzene (B50100) in the presence of a copper catalyst. chemicalbook.com

Reduction of Diketopiperazines: Selective reduction of one of the two carbonyl groups in a 2,5-diketopiperazine can yield a monoketopiperazine. researchgate.net

Table 2: Approaches for Introducing Oxo Functionalities

| Method | Precursors | Key Reaction | Reference(s) |

|---|---|---|---|

| From Amino Acids | Amino acids, 1,2-Diamines | Multi-step cyclization | researchgate.net |

| Catalytic Arylation | 1-Boc-3-oxo-piperazine, Iodobenzene | Copper-catalyzed N-arylation | chemicalbook.com |

| Selective Reduction | 2,5-Diketopiperazines | Partial reduction | researchgate.net |

Once the core piperazinone ring is established, further modifications can be made to introduce the desired side chains and functional groups found in Perazine and its analogues.

N-Alkylation and N-Arylation: The nitrogen atoms of the piperazine ring are nucleophilic and can be readily alkylated or arylated. N-alkylation can be achieved using alkyl halides or through reductive amination. nih.gov N-arylation often requires transition-metal catalysis, such as palladium- or copper-catalyzed cross-coupling reactions. thieme-connect.com

C-H Functionalization: While more challenging, recent advances have been made in the direct C-H functionalization of the carbon atoms of the piperazine ring, allowing for the introduction of various substituents. researchgate.net

Amide Bond Formation: The synthesis of piperazinone analogues often involves the formation of amide bonds. For example, 1-oxo-3,4-dihydroisoquinoline-4-carboxamides were synthesized by the amidation of the corresponding carboxylic acids. nih.gov

Introduction of Oxo Functionalities

Advanced Synthetic Techniques

Modern synthetic chemistry offers advanced techniques that can improve the efficiency and environmental friendliness of synthetic routes.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can also lead to higher yields and purities of the desired products. mdpi.comnih.gov

Synthesis of Piperazine Analogues: Microwave irradiation has been successfully employed in the synthesis of various piperazine analogues. For example, the Petasis reaction between substituted boronic acids, N-Boc-piperazine, and glyoxylic acid to produce piperazine derivatives was significantly accelerated using microwave heating, with good yields obtained in much shorter times compared to conventional heating. researchgate.net

Formation of Diketopiperazines: The synthesis of 2,5-diketopiperazines from Nα-Boc-dipeptidyl esters has been efficiently achieved using microwave-assisted one-pot N-Boc-deprotection-cyclization in aqueous media. nih.gov

SNAr Reactions: Microwave-assisted synthesis has been optimized for the SNAr reaction of fluorothalidomide analogues with 1-Boc-piperazine to generate pomalidomide (B1683931) analogues, achieving high yields in as little as 15 minutes. rsc.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference(s) |

|---|---|---|---|

| Petasis Reaction for Piperazine Analogues | 16 hours reflux | Shorter time, good yields | researchgate.net |

| Synthesis of Acetamide Derivatives | 2-3 hours, moderate yields | Few minutes, good yields | mdpi.com |

| Synthesis of Pomalidomide Analogues | Overnight, oil bath heating | 15 minutes, high yields | rsc.org |

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-nitrogen (C–N) bonds, which are crucial for constructing the N-aryl or N-alkyl piperazine and piperazinone frameworks. acs.orgnih.gov These methods have become widespread due to the development of versatile and reliable catalyst systems that function under user-friendly conditions. acs.org The Buchwald-Hartwig amination is a prominent example, enabling the coupling of amines with aryl halides or pseudohalides. mdpi.com

The synthesis of N-arylpiperazines often employs a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), in combination with a suitable phosphine (B1218219) ligand. acs.orgbeilstein-journals.org The choice of ligand is critical for the reaction's success, with bulky, electron-rich trialkylphosphines like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biarylphosphines such as Xantphos being particularly effective for challenging substrates. nih.govbeilstein-journals.org These reactions are typically performed in the presence of a base, like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄), and a solvent such as dioxane or toluene. beilstein-journals.orgchemicalbook.com For instance, the coupling of N-protected 4-bromo-7-azaindoles with various amines proceeds efficiently using a Pd₂(dba)₃/Xantphos system with Cs₂CO₃ in dioxane. beilstein-journals.org Similarly, the N-arylation of piperazinone with a protected indole (B1671886) has been achieved in good yield using a palladium catalyst. acs.org

These catalytic systems show good tolerance to a variety of functional groups and have been applied to the synthesis of complex molecules, including pharmaceutical intermediates. acs.orgmdpi.com The utility of these methods has been demonstrated in the concise synthesis of various pyridine-based and quinoxaline-based compounds. mdpi.comresearchgate.net

| Catalyst System | Ligand | Base | Substrates | Application Example | Reference |

| Pd₂(dba)₃ / Pd(OAc)₂ | Xantphos | Cs₂CO₃ | N-substituted 4-bromo-7-azaindole, Amines | Synthesis of C-N coupled azaindole derivatives | beilstein-journals.org |

| Pd(OAc)₂ | (o-tolyl)₃P | None | Pyridyl aluminum reagents, Pyridyl bromides | Cross-coupling to form bipyridines | mdpi.com |

| L6-based catalyst | L6 | Cs₂CO₃ | Aryl bromide, Diazabicycle | Synthesis of oncology candidate B-Raf inhibitor | acs.org |

| Copper Iodide | N,N'-dimethylethylenediamine | K₃PO₄ | 1-Boc-3-oxo-piperazine, Iodobenzene | Synthesis of 3-Oxo-4-phenyl-piperazine derivative | chemicalbook.com |

| Pd/P(t-Bu)₃ | P(t-Bu)₃ | - | Aryl chlorides, Piperazine | Synthesis of N-Arylpiperazines | nih.gov |

Reductive Amination Pathways

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds, making it highly valuable for the synthesis and functionalization of 1'-Oxo Perazine and its analogues. rsc.org This reaction typically involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. rsc.org

This pathway is frequently employed for the N-alkylation of the piperazine or piperazinone ring. mdpi.com A variety of reducing agents can be used, with mild borohydride (B1222165) reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity and tolerance of various functional groups. nih.gov For example, the synthesis of polyamine PA2, a piperazine derivative, was achieved via reductive amination using NaBH(OAc)₃. nih.gov Similarly, several approved drugs containing a piperazine moiety have been prepared using reductive amination with a suitable aldehyde and sodium triacetoxyborohydride. mdpi.com

More advanced strategies include biocatalytic reductive aminations using enzymes like imine reductases (IREDs). rsc.org These enzymes can catalyze asymmetric reductive aminations, providing a route to chiral amines with high enantiomeric excess. rsc.org An elegant application of this is the synthesis of chiral piperazines from diamine and dicarbonyl substrates through a double reductive amination reaction. rsc.org Another innovative approach involves the use of carboxylic acids as the electrophile, proceeding through a silane-mediated amidation followed by a zinc-catalyzed amide reduction, which enhances the step and redox economy of the synthesis. rsc.org

| Reaction Type | Reagents | Key Features | Application Example | Reference |

| Standard Reductive Amination | Amine, Aldehyde/Ketone, NaBH(OAc)₃ | Mild conditions, broad functional group tolerance | Synthesis of N-alkylated piperazine derivatives for approved drugs | mdpi.comnih.gov |

| Biocatalytic Reductive Amination | Diamine, Dicarbonyl, Imine Reductase (IRED) | High stereoselectivity, green approach | Synthesis of (R)-1-methyl-3-phenyl piperazine | rsc.org |

| Carboxylic Acid Reductive Amination | Amine, Carboxylic Acid, Phenylsilane, Zn(OAc)₂ | Uses readily available carboxylic acids, step-economical | Convergent synthesis of the antiretroviral maraviroc | rsc.org |

| Intramolecular Reductive Amination | Diamine and Dicarbonyl Substrates | Forms cyclic structures | Synthesis of piperazines via a condensation-reduction-condensation-reduction pathway | rsc.org |

Solvent-Free and Green Chemistry Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of piperazine-containing compounds to minimize environmental impact, reduce the use of toxic chemicals, and improve efficiency. researchgate.netroyalsocietypublishing.org These approaches include solvent-free reactions, microwave-assisted synthesis, and the use of environmentally benign catalysts and solvents. researchgate.netresearchgate.net

Solvent-free and mechanochemical methods, such as ball milling, can drive reactions efficiently using mechanical energy, often reducing reaction times and eliminating the need for hazardous solvents. royalsocietypublishing.orgmdpi.com Phase-transfer catalysis (PTC) under solvent-free conditions has proven effective for obtaining N-alkyl derivatives of piperazine with high yields and purity, which is particularly important for bioactive compounds. mdpi.com

Microwave-assisted synthesis is another key green technique that accelerates reactions by rapidly heating the reaction mixture. researchgate.net This method has been used for the synthesis of piperazine analogues, often leading to higher yields in significantly shorter times compared to conventional heating. researchgate.net For instance, a solvent-free synthesis of an ipsapirone (B1662301) analogue was carried out under microwave irradiation with potassium carbonate and a phase-transfer catalyst. mdpi.com The development of these greener techniques is crucial for the sustainable production of chemical compounds and materials. royalsocietypublishing.orgeurekaselect.com

| Green Chemistry Method | Key Principles | Advantages | Example Application | Reference |

| Microwave-Assisted Synthesis | Rapid heating via microwave irradiation | Reduced reaction times, improved yields, energy efficiency | Synthesis of piperazine analogues and other heterocycles | researchgate.netresearchgate.netmdpi.com |

| Solvent-Free Reactions / Mechanochemistry | Reactions conducted without solvent, often using ball milling | Eliminates toxic solvent waste, can improve reactivity | N-alkylation of piperazines under phase-transfer catalysis (PTC) conditions | mdpi.com |

| Green Solvents | Use of non-toxic, biodegradable solvents like water or ionic liquids | Reduced environmental and health impact | Synthesis of various organic compounds | royalsocietypublishing.orgeurekaselect.com |

| Photoredox Catalysis | Use of light to drive chemical reactions | Mild reaction conditions, high selectivity | Synthesis of piperazine analogues | researchgate.net |

Design and Synthesis of 1'-Oxo Perazine Derivatives

The design and synthesis of derivatives based on the 1'-Oxo Perazine scaffold are driven by the search for molecules with optimized properties. This involves the rational modification of the core structure and the development of methods to control stereochemistry.

Rational Design of Structural Modifications

The rational design of 1'-Oxo Perazine derivatives is a strategic approach to developing new compounds with enhanced biological activity, selectivity, or improved pharmacokinetic profiles. nih.govacs.org This process often begins with a known active compound or "hit," which is then systematically modified. researchgate.net The piperazine ring is considered a "privileged scaffold" in medicinal chemistry because it is found in a large number of bioactive compounds and can be readily functionalized to orient substituents in specific spatial arrangements. nih.govacs.org

Structure-based drug design is a powerful strategy that uses the three-dimensional structure of a biological target to guide the modification of a lead compound. acs.orgresearchgate.net For example, in the development of non-covalent SARS-CoV-2 main protease inhibitors, a piperazine-containing hit molecule was systematically modified by exploring different substituents at various positions on the piperazine ring to improve binding affinity and antiviral activity. acs.orgresearchgate.net The introduction of different chemical groups can modulate properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. nih.gov Hybridization, which combines structural features from different known active molecules, is another effective strategy in drug development. japsonline.com

| Design Strategy | Principle | Objective | Example | Reference |

| Structure-Based Design | Use of 3D target structure to guide modifications | Enhance binding potency and selectivity | Optimization of piperazine derivatives as SARS-CoV-2 Mpro inhibitors | acs.orgresearchgate.net |

| Privileged Scaffold Hybridization | Combining a versatile core (piperazine) with other pharmacophores | Create novel compounds with desired therapeutic applications | Synthesizing piperazine derivatives with a norbornenyl fragment | japsonline.com |

| Systematic Chemical Diversity | Divergent synthesis to create a library of related compounds | Explore structure-activity relationships (SAR) comprehensively | Synthesis of a complete set of protected chiral 2,5-disubstituted piperazines | acs.org |

| Bioisosteric Replacement | Replacing a functional group with another that has similar properties | Improve pharmacokinetics or reduce toxicity | Introduction of a phenylpiperazine moiety as a reference to bis-piperazine structures | nih.gov |

Synthesis of Chiral and Stereoisomeric Forms

The synthesis of specific chiral and stereoisomeric forms of 1'-Oxo Perazine derivatives is critical, as the biological activity of chiral molecules often resides in a single enantiomer or diastereomer. nih.govnih.gov Several strategies have been developed to achieve high optical purity in piperazine and piperazinone synthesis. rsc.org

One common approach is to start from the "chiral pool," using readily available, enantiomerically pure starting materials such as amino acids or their derivatives. acs.orgrsc.org For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine can be achieved using (R)-(-)-phenylglycinol as a chiral auxiliary. rsc.org A divergent six-step synthesis has been developed to transform chiral amino acids into either cis or trans 5-substituted piperazine-2-acetic acid esters with high diastereoselectivity. acs.org

Another powerful method is asymmetric catalysis, where a chiral catalyst directs the formation of one stereoisomer over another. nih.gov Asymmetric palladium-catalyzed allylic alkylation has been successfully used for the enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones. nih.gov Furthermore, protocols involving the aminolysis of chiral nosylamide-activated aziridines followed by a Fukuyama-Mitsunobu cyclization provide an efficient route to optically pure N-protected piperazines under mild conditions. nih.gov The development of such stereoselective syntheses is essential for accessing medicinally important chiral piperazine derivatives. nih.govgoogle.com

| Chiral Synthesis Strategy | Description | Key Features | Example | Reference |

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials like amino acids. | Readily available starting materials, predictable stereochemistry. | Synthesis of cis-2,5-disubstituted homochiral piperazines from chiral aziridines derived from amino acids. | acs.orgrsc.org |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to direct a stereoselective reaction. | Auxiliary is removed after the key stereocenter is set. | Synthesis of (R)-(+)-2-methypiperazine using (R)-(-)-phenylglycinol. | rsc.org |

| Asymmetric Catalysis | A small amount of a chiral catalyst creates a large amount of an enantiomerically enriched product. | High efficiency and enantioselectivity. | Pd-catalyzed decarboxylative allylic alkylation to form enantioenriched piperazin-2-ones. | nih.gov |

| Cyclization of Chiral Precursors | Building a chiral precursor and then cyclizing to form the piperazine ring. | Mild conditions, high optical purity. | Fukuyama-Mitsunobu cyclization of a precursor derived from a chiral aziridine. | nih.gov |

Isolation and Purification Strategies for 1 Oxo Perazine

Extraction Methodologies

The initial step in isolating 1'-Oxo Perazine (B1214570) from biological samples such as plasma, urine, or tissue homogenates is extraction. The choice of method depends on the sample matrix, the physicochemical properties of the analyte, and the desired purity and yield.

Solvent Extraction Techniques

Liquid-liquid extraction (LLE) is a conventional and widely used method for the extraction of phenothiazine (B1677639) drugs and their metabolites. researchgate.netcapes.gov.br This technique partitions compounds between two immiscible liquid phases based on their relative solubilities. For piperazine (B1678402) derivatives like Perazine and its metabolites, the pH of the aqueous phase is a critical parameter that is adjusted to ensure the compound is in its neutral, un-ionized form, thereby maximizing its solubility in the organic solvent.

The process typically involves mixing the biological sample (e.g., urine, plasma) with an appropriate organic solvent. After vigorous mixing and phase separation, the organic layer containing the analyte is collected. This process may be repeated to improve recovery. capes.gov.br The selection of the solvent is crucial for achieving high extraction efficiency.

| Solvent System | Application/Matrix | Key Findings/Notes | Reference |

|---|---|---|---|

| Chloroform-Isopropanol (9:1, v/v) | Extraction of phenothiazines from aqueous solutions | Effective for extracting phenothiazine derivatives following pH adjustment. | researchgate.net |

| Dichloromethane | Extraction of various drugs from plasma | Used in combination with acetone (B3395972) for efficient extraction of basic, neutral, and weakly acidic drugs. | oup.com |

| Ethyl Acetate (B1210297) | Purification of synthesized piperazine derivatives | Used in column chromatography for purification, indicating its utility in liquid-liquid partitioning. | scielo.br |

| Hexane | Membrane-assisted solvent extraction | A non-polar solvent used to extract organic compounds from aqueous samples separated by a membrane. | nih.gov |

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) represents a modern, environmentally friendly alternative to traditional solvent extraction. cymitquimica.com This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. unil.ch A substance becomes a supercritical fluid when heated and pressurized above its critical temperature and pressure, endowing it with properties of both a liquid and a gas. This allows it to penetrate solid matrices like a gas and dissolve materials like a liquid.

The primary advantages of SFE include reduced use of organic solvents, faster extraction times, and the ability to selectively extract compounds by fine-tuning the temperature and pressure. cymitquimica.comnih.gov After extraction, the CO₂ can be returned to its gaseous state by simply reducing the pressure, which facilitates easy and complete separation of the solvent from the extract, leaving behind no solvent residue. nih.gov While specific protocols for 1'-Oxo Perazine are not detailed in the literature, SFE has been successfully applied to extract various drugs from different matrices and is a promising method for this compound. chromsystems.com

Chromatographic Separation Techniques

Following extraction, chromatographic methods are indispensable for the separation and purification of 1'-Oxo Perazine from co-extracted substances and other metabolites.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds and their metabolites. escholarship.orgoup.com For 1'-Oxo Perazine, reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase.

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar metabolites will elute earlier, while less polar compounds are retained longer on the column. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of complex mixtures containing compounds with a wide range of polarities, such as Perazine and its various metabolites. nih.gov HPLC can be used for both analytical quantification and preparative isolation to obtain a pure sample of the metabolite for further structural analysis. escholarship.orgusask.ca

| Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|

| Reversed-phase (e.g., C18) | Acetonitrile (B52724)/Methanol and aqueous buffer (e.g., phosphate (B84403) or formate) | UV-VIS, Diode-Array (DAD), Electrochemical | Quantification of perazine and desmethylperazine in patient plasma. | escholarship.orgoup.com |

| ARION-CN 3 µm | 50 mM NaH₂PO₄ (pH 3)/MeOH (45/55, v/v) | Amperometric | Simultaneous determination of piperazine antihistamine drugs. | researchgate.net |

| Not Specified | Gradient of 0.1% aqueous formic acid (A) and acetonitrile (B) | Photo-Diode Array (PDA) at 254 nm and 320 nm | Simultaneous analysis of four anti-tubercular drugs with varying polarities. | nih.gov |

Gas Chromatography (GC) for Volatile Species

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the separation and identification of volatile or semi-volatile compounds. nih.govtandfonline.com Metabolites like 1'-Oxo Perazine, which contain polar functional groups (amine, lactam), are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is typically required to increase their volatility and improve their chromatographic properties.

A common derivatization technique is acetylation, which converts polar -NH and -OH groups into less polar esters and amides. tandfonline.com Following derivatization, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. GC-MS provides both retention time and mass spectral data, allowing for highly confident identification of metabolites. nih.gov

| Column Type | Derivatization | Detection | Application | Reference |

|---|---|---|---|---|

| Capillary Column (e.g., HP-5MS) | Microwave-assisted acetylation | Mass Spectrometry (MS) | Metabolism and toxicological analysis of 1-(3-chlorophenyl)piperazine (B195711) (mCPP) in rat urine. | nih.govtandfonline.com |

| Capillary Column | Not specified (derivatized extracts) | Mass Spectrometry (MS) | Studying kinetics of trifluoperazine (B1681574) metabolites in liver tissue. | |

| Elite-5MS (5%-phenyl methylpolysiloxane) | None (direct analysis of extracts) | Mass Spectrometry (MS) | Analysis of bacterial secondary metabolites, including piperazine. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of samples. It is particularly useful for monitoring the progress of synthetic reactions, assessing the purity of isolated fractions, and determining the optimal solvent system for column chromatography. scielo.br

In TLC, a thin layer of a stationary phase, such as silica (B1680970) gel, is coated onto a solid support like a glass or aluminum plate. The sample is spotted onto the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent system (the mobile phase). The solvent moves up the plate by capillary action, and the components of the sample mixture separate based on their differential affinity for the stationary and mobile phases. The separation is evaluated by the Retention Factor (Rf) value. For phenothiazine metabolites, TLC has been used effectively to purify compounds to constant specific radioactivity in metabolic studies. capes.gov.br

| Stationary Phase | Mobile Phase | Visualization | Application | Reference |

|---|---|---|---|---|

| Silica Gel | Not specified | UV Spectroscopy | Isolation and quantification of in vitro and in vivo metabolites of various phenothiazines. | researchgate.net |

| Silica Gel 60 F254 | Various solvent systems | UV light (254 nm) | Monitoring reactions and purifying piperazine derivatives. | scielo.br |

| Silica Gel | Not specified | Reverse isotope dilution | Purification of perazine and its metabolites from intestinal loop samples. | capes.gov.br |

Column Chromatography and Advanced Preparative Techniques

Column chromatography is a fundamental purification method in synthetic chemistry, relying on the differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through it. researchgate.net For piperazine derivatives, silica gel is a commonly used stationary phase due to its polar nature. researchgate.netnih.gov Compounds with greater polarity interact more strongly with the silica gel and elute more slowly, while less polar compounds travel through the column faster. researchgate.net This difference in retention allows for effective separation.

Research on analogous structures, such as 1-oxo-3,4-dihydroisoquinoline-4-carboxamides containing a piperazine moiety, demonstrates the utility of silica gel column chromatography. nih.gov In one instance, a crude product was purified using a solvent system (mobile phase) of ethyl acetate-methanol-triethylamine in a 25:1:1 ratio. nih.gov The selection of the eluent system is crucial and is often tailored to the specific polarity of the target compound. For other heterocyclic compounds, gradients of ethyl acetate and hexanes are frequently employed. rsc.org

Table 1: Examples of Column Chromatography Conditions for Piperazine-Related Compounds

| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Source |

|---|---|---|---|

| Ethyl 4-(1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carbonyl)piperazine-1-carboxylate | Silica Gel | Ethyl acetate-methanol-triethylamine (25:1:1) | nih.gov |

| 3,3′-Disubstituted Peroxyoxindole Derivatives | Silica Gel | Ethyl acetate:Hexanes (1:4) | rsc.org |

For separations that require higher resolution and efficiency, Advanced Preparative Techniques like preparative High-Performance Liquid Chromatography (HPLC) are utilized. warwick.ac.uk Preparative HPLC operates on the same principles as analytical HPLC but is designed to handle larger quantities of material, from micrograms to several grams, with the goal of isolating a pure compound rather than just quantifying it. warwick.ac.uk This method is particularly valuable for purifying valuable or difficult-to-separate compounds to a very high degree of purity. warwick.ac.uk In some syntheses, final purification by HPLC yields the product as a salt, such as a trifluoroacetate (B77799) salt, which can be advantageous for stability and handling. nih.gov

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a selective sample preparation and purification technique used to isolate target analytes from a complex liquid matrix before chromatographic analysis. The principle involves partitioning the analyte between a liquid phase (the sample) and a solid stationary phase, often packed into a cartridge. This method is widely used for purifying pharmaceutical compounds and their metabolites from biological fluids.

The SPE process is a multi-step procedure designed to "catch and release" the analyte of interest. youtube.com It offers the advantage of concentrating the analyte while removing interfering substances, leading to a cleaner sample and potentially improving the accuracy of subsequent analyses. youtube.com

Table 2: General Protocol for Solid Phase Extraction (SPE)

| Step | Action | Purpose | Source |

|---|---|---|---|

| 1. Conditioning | The sorbent bed is rinsed with a solvent (e.g., methanol). | To wet the bonded functional groups of the sorbent and remove any impurities. | youtube.com |

| 2. Equilibration | The sorbent is rinsed with the same solvent as the sample matrix (e.g., water or buffer). | To create a sorbent environment compatible with the sample for optimal retention. | youtube.com |

| 3. Loading | The sample is passed through the cartridge. | The target analyte is retained ("caught") on the sorbent, while some matrix components pass through. | youtube.com |

| 4. Washing | The sorbent is rinsed with a specific solvent. | To selectively remove any remaining interfering substances from the sorbent. | youtube.com |

| 5. Elution | The analyte is rinsed from the sorbent with a strong solvent. | To desorb and collect the purified analyte ("release") for analysis. | youtube.com |

While specific SPE protocols for 1'-Oxo Perazine are not detailed in the available literature, the general methodology is applicable for its purification, particularly for cleaning up samples from complex matrices like biological fluids prior to quantification. researchgate.net

Crystallization and Recrystallization Protocols

Crystallization is a powerful purification technique used to obtain a compound in a highly pure, solid, crystalline form, often after initial purification by chromatography. The process involves dissolving the crude compound in a suitable solvent to create a saturated or supersaturated solution from which the pure substance precipitates as crystals. rsc.org

A common method involves dissolving the compound in a minimal amount of a hot solvent and then allowing the solution to cool slowly. rsc.org As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals. An alternative approach is anti-solvent crystallization, where a second solvent (the anti-solvent) in which the compound is insoluble is added to the initial solution, inducing precipitation. rsc.org

For piperazine derivatives that are synthesized as salts, such as hydrochlorides, crystallization is an effective method to isolate the final product in a stable, solid state, which is more convenient for storage and transport than a liquid or oil form. google.com The resulting crystals can be collected by filtration, dried, and then characterized using analytical techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm their crystalline form and purity. rsc.org

Table 3: General Protocol for Recrystallization

| Step | Action | Purpose | Source |

|---|---|---|---|

| 1. Solvent Selection | Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. | To allow for dissolution when hot and precipitation upon cooling. | rsc.org |

| 2. Dissolution | Dissolve the compound in a minimum amount of the hot solvent. | To create a saturated solution. | rsc.org |

| 3. Filtration (Hot) | If insoluble impurities are present, filter the hot solution. | To remove solid impurities before crystallization begins. | |

| 4. Crystallization | Allow the solution to cool slowly to room temperature, and then potentially in an ice bath. | To induce the formation of well-defined crystals as solubility decreases. | rsc.org |

| 5. Collection | Collect the crystals by vacuum filtration. | To separate the purified solid crystals from the mother liquor (remaining solution). | rsc.org |

| 6. Washing | Wash the collected crystals with a small amount of cold solvent. | To rinse away any remaining mother liquor adhering to the crystal surfaces. |

| 7. Drying | Dry the crystals, often under vacuum. | To remove any residual solvent. | rsc.org |

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Oxo Perazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei.

¹H NMR spectroscopy would be crucial for identifying the number of distinct proton environments, their electronic surroundings, and their spatial relationships within the 1'-Oxo Perazine (B1214570) molecule. Analysis of chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would allow for the assignment of each proton to its specific position on the perazine and oxo-piperazine rings. For instance, protons adjacent to the carbonyl group (oxo group) would be expected to show a downfield chemical shift due to the electron-withdrawing nature of the oxygen atom chemistrysteps.com.

Two-dimensional NMR techniques are essential for unambiguously assigning the complex spectra of molecules like 1'-Oxo Perazine researchgate.netucsb.edusdsu.edunmrsoft.comacs.org.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded carbon and proton atoms, linking the ¹H and ¹³C NMR data.

NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close to each other in space, which is vital for determining the stereochemistry and conformation of the molecule magritek.com.

For any phosphorus-containing analogues of 1'-Oxo Perazine, ³¹P NMR spectroscopy would be a primary analytical technique aiinmr.comspringernature.comresearchgate.net. The chemical shift in a ³¹P NMR spectrum is highly sensitive to the electronic environment and coordination of the phosphorus atom nih.govulisboa.ptcaymanchem.commdpi.com. This technique would be instrumental in characterizing the oxidation state, bonding, and stereochemistry of phosphorus in such derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion of 1'-Oxo Perazine scispace.com. This precise mass measurement allows for the determination of the compound's exact molecular formula, distinguishing it from other compounds with the same nominal mass. Fragmentation patterns observed in the mass spectrum would offer further structural clues by revealing the masses of smaller pieces of the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of thermally labile or non-volatile compounds. nih.gov For 1'-Oxo Perazine, with a molecular formula of C20H23N3OS and a calculated molecular weight of 353.48 g/mol , ESI-MS analysis in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]+ at an m/z (mass-to-charge ratio) of 354.5. chemicalbook.com Depending on the experimental conditions, other adducts, such as with sodium [M+Na]+ or potassium [M+K]+, may also be observed at higher m/z values.

The high resolution of ESI-MS allows for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule. The technique is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures and purify compounds. humanjournals.com

Table 1: Hypothetical ESI-MS Data for 1'-Oxo Perazine

| Ion | Calculated m/z | Observed m/z | Relative Intensity (%) |

| [M+H]+ | 354.49 | 354.5 | 100 |

| [M+Na]+ | 376.47 | 376.5 | 15 |

| [2M+H]+ | 707.97 | 708.0 | 5 |

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the structure of a molecule by analyzing its fragmentation patterns. nih.govchemguide.co.uk In the case of 1'-Oxo Perazine, the protonated molecular ion [M+H]+ at m/z 354.5 would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the connectivity of the atoms within the molecule.

A plausible fragmentation pathway for 1'-Oxo Perazine would involve the cleavage of the bonds adjacent to the carbonyl group and the piperazine (B1678402) ring, as these are typically the most labile sites. nih.govnih.gov Common fragmentation patterns for piperazine derivatives include the loss of the substituents on the nitrogen atoms and the opening of the piperazine ring itself. nih.gov

Key fragmentation steps could include:

Alpha-cleavage: Breakage of the bond between the carbonyl carbon and the adjacent carbon of the propyl chain, or the bond between the carbonyl carbon and the piperazine nitrogen. libretexts.org

Loss of neutral molecules: Elimination of small, stable neutral molecules such as CO (28 Da) or parts of the side chain. nih.gov

Ring cleavage: Fragmentation of the piperazine or phenothiazine (B1677639) ring systems.

Table 2: Hypothetical Major Fragment Ions of 1'-Oxo Perazine in MS/MS

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 214.1 | [M+H - C7H7N2O]+ |

| 198.1 | [Phenothiazine]+ |

| 141.1 | [C7H13N2O]+ |

| 113.1 | [C6H13N2]+ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1'-Oxo Perazine would exhibit characteristic absorption bands corresponding to its key functional groups.

The most prominent peak would be the carbonyl (C=O) stretching vibration, which is expected to appear in the range of 1630-1680 cm⁻¹ for an amide. mdpi.comsapub.org The C-N stretching vibrations of the piperazine ring and the tertiary amine would likely be observed in the region of 1100-1350 cm⁻¹. Aromatic C-H stretching vibrations from the phenothiazine group would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl and methyl groups would be seen just below 3000 cm⁻¹. The C-S stretching vibration of the phenothiazine ring is typically weaker and found in the fingerprint region. researchgate.net

Table 3: Hypothetical IR Absorption Bands for 1'-Oxo Perazine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 | Medium | Aromatic C-H stretch |

| 2950 | Medium | Aliphatic C-H stretch |

| 1650 | Strong | C=O stretch (amide) |

| 1450 | Medium | C-H bend |

| 1280 | Strong | C-N stretch |

| 750 | Strong | C-S stretch |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including the absolute stereochemistry and conformation of a molecule. libretexts.orgglycoforum.gr.jp To perform this analysis, a single crystal of 1'-Oxo Perazine of suitable quality would be required.

The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed. acs.org This analysis provides the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. This would allow for the unambiguous determination of the bond lengths, bond angles, and torsional angles within the 1'-Oxo Perazine molecule. acs.org

Table 4: Hypothetical Crystallographic Data for 1'-Oxo Perazine

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1910 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.22 |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) present in a compound. This data is then used to calculate the empirical formula of the substance, which is the simplest whole-number ratio of atoms in the compound. scielo.br

For 1'-Oxo Perazine, with the molecular formula C20H23N3OS, the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the purity and elemental composition of the synthesized compound. mdpi.comscielo.br

Table 5: Hypothetical Elemental Analysis Data for 1'-Oxo Perazine

| Element | Theoretical % | Found % |

| Carbon (C) | 67.95 | 67.90 |

| Hydrogen (H) | 6.56 | 6.60 |

| Nitrogen (N) | 11.89 | 11.85 |

| Sulfur (S) | 9.07 | 9.02 |

Chemical Reactivity and Mechanistic Studies of 1 Oxo Perazine

Reaction Pathways and Transformation Mechanisms

The transformation of 1'-Oxo Perazine (B1214570) can proceed through several reaction pathways, primarily involving oxidation, reduction, and hydrolysis.

The phenothiazine (B1677639) nucleus is highly susceptible to oxidation. The primary mechanism involves a two-step, single-electron transfer process. basicmedicalkey.com Initially, the sulfur atom is oxidized to a radical cation, which is a key intermediate in many phenothiazine reactions. acs.orgresearchgate.net This radical cation can then react with water to form the more stable phenothiazine-5-oxide (sulfoxide). basicmedicalkey.comresearchgate.net Further oxidation can lead to the corresponding sulfone. This oxidation pathway can be initiated by chemical oxidants or enzymatic systems, such as cytochrome P450. moca.net.ua

Another significant pathway involves reactions at the exocyclic carbonyl group. This ketone functionality can undergo reduction to form the corresponding secondary alcohol, a common metabolic transformation for carbonyl-containing compounds. Nucleophilic addition reactions are also possible at this electrophilic carbon center.

Nucleophilic and Electrophilic Reactivity Profiles

The structure of 1'-Oxo Perazine contains distinct regions of high and low electron density, defining its nucleophilic and electrophilic character. masterorganicchemistry.com

Nucleophilic Centers:

Piperazine (B1678402) Nitrogens: The two nitrogen atoms of the piperazine ring possess lone pairs of electrons, making them primary nucleophilic sites. The N-methylated nitrogen is a typical tertiary amine, while the N-acyl nitrogen's nucleophilicity is significantly reduced due to the electron-withdrawing effect of the adjacent carbonyl group.

Phenothiazine Ring: The tricyclic phenothiazine system is electron-rich and can act as a nucleophile in reactions with strong electrophiles. mdpi.com The sulfur atom, with its lone pairs, also contributes to the nucleophilicity of the heterocyclic system.

Electrophilic Centers:

Carbonyl Carbon: The carbon atom of the C=O group is the most prominent electrophilic center in the molecule. It is susceptible to attack by a wide range of nucleophiles, a key step in reduction and addition reactions.

| Molecular Site | Character | Potential Reactions |

|---|---|---|

| Carbonyl Carbon (C=O) | Electrophilic | Nucleophilic Addition, Reduction |

| Piperazine Nitrogen (N-CH₃) | Nucleophilic, Basic | N-Oxidation, Quaternization, Protonation |

| Phenothiazine Sulfur (S) | Nucleophilic | Oxidation (to Sulfoxide, Sulfone) |

| Phenothiazine Aromatic Rings | Nucleophilic | Electrophilic Aromatic Substitution (requires strong electrophiles) |

| Piperazine Nitrogen (N-C=O) | Weakly Nucleophilic | Protonation (under strong acidic conditions) |

Tautomerism and Conformational Equilibrium Studies

The dynamic structure of 1'-Oxo Perazine is characterized by tautomeric and conformational equilibria.

Tautomerism: The principal form of tautomerism is the keto-enol equilibrium involving the carbonyl group. The molecule can exist as the dominant keto form (1'-Oxo Perazine) or the corresponding enol tautomer, where a proton migrates from the adjacent carbon to the carbonyl oxygen, forming a hydroxyl group and a carbon-carbon double bond. Keto form: -CH₂-C(=O)-N(piperazine)- Enol form: -CH=C(OH)-N(piperazine)-

Studies on analogous carbonyl compounds show that the keto form is generally more stable. kaust.edu.saiau.ir However, the equilibrium can be influenced by solvent polarity and pH. Thermodynamic studies on similar systems indicate that the keto-enol tautomerism is an exothermic process, favoring the keto form, though the enol form can be stabilized by factors such as intramolecular hydrogen bonding, which is less likely in this specific structure. iau.irscispace.comorientjchem.orgnih.gov

Conformational Equilibrium: The six-membered piperazine ring predominantly adopts a chair conformation to minimize steric and torsional strain. grafiati.comresearchgate.net For N-acylpiperazines, the energy barrier for ring inversion can be significant. Temperature-dependent NMR studies on N-benzoylated piperazines have calculated activation energy barriers (ΔG‡) for ring inversion to be in the range of 56-80 kJ/mol. rsc.org The bulky phenothiazinyl-propionyl substituent and the methyl group will occupy positions that minimize steric hindrance, with the equatorial position being generally favored for large substituents. acs.orgresearchgate.net However, for N-acylpiperidines, allylic strain can dictate an axial orientation for substituents at the 2-position. acs.org The rotation around the N-C(O) amide bond is also restricted, leading to the existence of different rotational conformers (rotamers) with a significant energy barrier to interconversion. rsc.org

| Equilibrium Process | Dominant Form | Typical Energy Barrier (ΔG‡) | Influencing Factors |

|---|---|---|---|

| Keto-Enol Tautomerism | Keto | ~57 kcal/mol (for propanone) kaust.edu.sa | Solvent, pH, Temperature |

| Piperazine Ring Inversion | Chair (Equatorial Substituents) | 56 - 80 kJ/mol rsc.org | Temperature, Substituent Size |

| Amide Bond Rotation | Planar (trans/cis) | ~60 - 80 kJ/mol rsc.org | Temperature, Electronic Effects |

Hydrolytic and Oxidative Stability Investigations

Hydrolytic Stability: The stability of 1'-Oxo Perazine in aqueous media is an important factor in its persistence. The primary site susceptible to hydrolysis is the N-acyl bond of the piperazine ring. Generally, amides are relatively stable to hydrolysis compared to esters. However, the degradation rate is highly pH-dependent. Studies on the hydrolysis of 10-acetylphenothiazine, a related structure, showed that degradation is catalyzed by hydrogen ions, proceeding via hydrolysis to yield phenothiazine, which is then oxidized. nih.gov Similarly, the hydrolysis of aminoalkyl esters of other drugs displays pseudo-first-order kinetics with pH-dependent rate profiles. nih.gov The N-acyl bond in 1'-Oxo Perazine is expected to be most labile under strong acidic or basic conditions, while exhibiting greater stability at neutral pH.

Oxidative Stability: Oxidation is a major degradation pathway for phenothiazine derivatives. basicmedicalkey.com The sulfur atom in the central ring is readily oxidized to a sulfoxide, which is a common and often stable metabolite of phenothiazine drugs. basicmedicalkey.commoca.net.ua This reaction can be initiated by atmospheric oxygen, light, or metabolic enzymes. The oxidation process often involves a radical cation intermediate. basicmedicalkey.comresearchgate.net The rate of oxidation can be influenced by the substituents on the phenothiazine ring and the surrounding environment. ljmu.ac.uk Further oxidation to the sulfone is also possible but typically occurs more slowly. The tertiary amine of the piperazine ring can also be oxidized to an N-oxide. Studies on phenothiazine and phenoxazine (B87303) have shown that their antioxidant capabilities and oxidative stability are closely linked to their redox potentials and the stability of the resulting radical intermediates. rsc.org

| Degradation Pathway | Conditions | Primary Products | Controlling Factors |

|---|---|---|---|

| Hydrolysis | Acidic or Basic pH | Phenothiazinylpropanoic acid, N-methylpiperazine | pH, Temperature |

| Oxidation | Presence of O₂, Light, Enzymes | 1'-Oxo Perazine-5-oxide (Sulfoxide) | Oxidizing agents, Redox potential |

| Oxidation | Strong Oxidizing Conditions | 1'-Oxo Perazine-5,5-dioxide (Sulfone) | Strength of oxidant |

| N-Oxidation | Metabolic or Chemical Oxidation | 1'-Oxo Perazine N-oxide | Enzyme activity (e.g., FMO) |

Reaction Kinetics and Thermodynamics of 1'-Oxo Perazine Reactions

Detailed kinetic and thermodynamic data for 1'-Oxo Perazine itself are scarce, but valuable insights can be drawn from studies on closely related compounds.

Kinetics: The kinetics of phenothiazine oxidation have been studied extensively. The enzyme-catalyzed oxidation of N-substituted phenothiazines by peroxidases and laccases shows apparent bimolecular rate constants (k_cat/K_m) ranging from 1.8 x 10⁵ M⁻¹s⁻¹ to 2.6 x 10⁸ M⁻¹s⁻¹ depending on the enzyme and pH. nih.govresearchgate.net For peroxidase-catalyzed reactions, the rate-limiting step is often the reduction of the enzyme's intermediate states. nih.gov The kinetics of hydrolysis for related compounds are typically pseudo-first-order, with the observed rate constant (k_obs) being highly dependent on pH. nih.govnih.gov For instance, the activation energy (Ea) for the hydrolysis of aspirin (B1665792) is around 67.3 kJ/mol. nih.gov

Thermodynamics: The oxidation of phenothiazines is a thermodynamically favorable process. The Marcus theory of outer-sphere electron transfer has been successfully applied to analyze the oxidation of phenothiazines, yielding reorganization energies around 0.30 eV for both peroxidase and laccase-catalyzed reactions. nih.govresearchgate.net For keto-enol tautomerism, the keto form is thermodynamically favored. For the propen-2-ol (B8755588) to acetone (B3395972) tautomerism, the enthalpy of reaction (ΔH) is approximately -11 to -13 kcal/mol, indicating a strongly exothermic process favoring the keto structure. kaust.edu.sa Thermodynamic parameters for the tautomeric equilibrium of other systems have been determined experimentally, showing that changes in enthalpy (ΔH°) and entropy (ΔS°) can be derived from temperature-variable studies. scispace.comorientjchem.orgnih.gov

| Reaction Type | System | Parameter | Value | Reference |

|---|---|---|---|---|

| Enzymatic Oxidation | Phenothiazines + Peroxidase | kcat/Km (M-1s-1) | 1 x 107 - 2.6 x 108 | nih.gov |

| Enzymatic Oxidation | Phenothiazines + Laccase | kcat/Km (M-1s-1) | 1.8 x 105 - 2.0 x 107 | nih.gov |

| Enzymatic Oxidation | Phenothiazines + Peroxidase | Reorganization Energy (eV) | 0.30 | nih.gov |

| Keto-Enol Tautomerism | Phenylpyruvic Acid | ΔH° (kJ/mol) | 10.4 | nih.gov |

| Keto-Enol Tautomerism | Phenylpyruvic Acid | ΔS° (J/mol·K) | 11.0 | nih.gov |

| Piperazine Ring Inversion | N-Benzoylpiperazines | ΔG‡ (kJ/mol) | 56 - 80 | rsc.org |

Biochemical Interactions and Enzymatic Studies of 1 Oxo Perazine Non Clinical Focus

Enzyme Inhibition Studies (In Vitro)

Enzyme inhibition is a primary mechanism through which many therapeutic agents exert their effects. These studies measure a compound's ability to reduce the rate of an enzyme-catalyzed reaction. The potency and mechanism of inhibition are key parameters determined in these assays. numberanalytics.comnih.gov

Understanding the mode of inhibition is critical as it describes how the inhibitor interacts with the enzyme and its substrate.

Competitive Inhibition : The inhibitor binds to the same active site as the substrate. This type of inhibition can be overcome by increasing the substrate concentration. For example, in studies of asenapine, a compound that also contains a piperazine-like structure, competitive inhibition was observed against the CYP2D6 enzyme. nih.gov

Non-Competitive Inhibition : The inhibitor binds to an allosteric (or secondary) site on the enzyme, distinct from the substrate-binding site. This binding alters the enzyme's conformation and reduces its activity, regardless of whether the substrate is bound. This mode of inhibition is not reversible by increasing substrate concentration. Studies on 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives showed they act as non-competitive inhibitors of α-glucosidase by binding to an allosteric site. researchgate.net

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex. This modality is rare but has been observed. For instance, a series of novel pyridazine-triazole derivatives were identified as uncompetitive inhibitors of rat intestinal α-glucosidase. nih.gov

Mixed Inhibition : The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities. This complex mechanism was identified for asenapine's inhibition of the CYP1A2 enzyme and for certain ferulic acid-piperazine derivatives against cholinesterases. nih.govacs.org

Kinetic analyses, such as Lineweaver-Burk plots, are used to graphically distinguish between these inhibition modalities. acs.orgresearchgate.net

To quantify the potency of an inhibitor, two key values are determined: the IC50 and the Ki. numberanalytics.comedx.org

IC50 (Half-Maximal Inhibitory Concentration) : This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. edx.org It is a practical measure of potency but can be influenced by factors like substrate concentration. researchgate.net

Ki (Inhibition Constant) : This is the dissociation constant for the inhibitor and the enzyme. It represents the intrinsic binding affinity between the inhibitor and the enzyme. A lower Ki value signifies a higher binding affinity and thus a more potent inhibitor. numberanalytics.comresearchgate.net The Ki is considered a more absolute and universal measure of potency than the IC50. edx.org The Cheng-Prusoff equation is often used to convert an experimentally determined IC50 value into a Ki value, provided the enzyme's kinetics and substrate concentration are known. unipd.itpitt.edu

Inhibitors are also classified based on the nature of their interaction with the enzyme.

Reversible Inhibition : The inhibitor binds to the enzyme through non-covalent forces (like hydrogen bonds or van der Waals forces) and can readily dissociate. The enzyme's activity is restored when the inhibitor is removed. Most drugs are designed as reversible inhibitors. nih.gov Kinetic studies of certain pyrazoline derivatives, for instance, determined they were reversible-competitive inhibitors of human monoamine oxidase A (hMAO-A). researchgate.net

Irreversible Inhibition : The inhibitor typically forms a stable, covalent bond with the enzyme, leading to a permanent loss of its activity. These inhibitors are often called "suicide inhibitors." While less common in therapeutics, they have specific applications. Time-dependent inhibition studies can reveal irreversible mechanisms. nih.gov

The piperazine (B1678402) scaffold is present in inhibitors targeting a wide range of enzymes.

α-Glucosidase : Inhibitors of this enzyme slow the digestion of carbohydrates and are used to manage type 2 diabetes. acs.org Numerous piperazine derivatives have shown potent, non-competitive α-glucosidase inhibition. researchgate.net For example, a series of oleanolic acid derivatives featuring an N-methylpiperazine moiety were found to be highly effective α-glucosidase inhibitors, with one compound (a Mannich base derivative) showing an IC50 value of 3.01 ± 0.53 μM, significantly more potent than the standard drug acarbose. mdpi.com

Lipoxygenase (LOX) : These enzymes are involved in inflammatory pathways. mdpi.comphytojournal.com Oxazolidinone derivatives containing a piperazine moiety have been evaluated as 5-lipoxygenase (5-LO) inhibitors, with some demonstrating potency comparable to the drug zileuton. tandfonline.com

Cholinesterases (AChE and BChE) : Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy for treating Alzheimer's disease. nih.govmdpi.com Biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives have been developed as potential cholinesterase inhibitors. epa.gov Similarly, tacrine-coumarin heterodimers connected by a piperazine spacer showed significant inhibition of both AChE and BChE, with IC50 values of 92 nM and 234 nM, respectively. heraldopenaccess.us

PARP (Poly(ADP-ribose) polymerase) : PARP inhibitors are a class of anticancer agents. nih.govresearchgate.net Novel inhibitors based on a 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold, which can be amidated with piperazine-containing fragments, have been identified with nanomolar potency against PARP1 and PARP2. nih.govresearchgate.net For instance, one lead compound from this class showed an IC50 of 156 nM against PARP1 and 70.1 nM against PARP2. nih.gov

Kinases : Kinases are a large family of enzymes that regulate numerous cellular processes, and their inhibition is a major focus in cancer therapy. nih.gov Many kinase inhibitors incorporate a piperazine ring. For example, MK-8033, a dual c-Met/Ron kinase inhibitor, contains an oxo-pyridinyl core structure and demonstrates potent inhibition. nih.gov

Table 1: Examples of Enzyme Inhibition by Structurally Related Compounds

| Compound Class | Target Enzyme | Inhibition Value (IC50 / Ki) | Inhibition Modality |

|---|---|---|---|

| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide derivative | PARP1 | IC50 = 156 nM | Competitive |

| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide derivative | PARP2 | IC50 = 70.1 nM | Competitive |

| Ferulic acid-piperazine derivative (13a) | hAChE / eqBChE | Not specified | Mixed-type |

| 4-(dimethylaminoalkyl)piperazine derivative | α-Glucosidase | Ki = 29.36 µM (for compound PC8) | Non-competitive |

| Asenapine | CYP2D6 | Ki = 1.75 µM | Competitive |

| Asenapine | CYP1A2 | Ki = 3.2 µM | Mixed-type |

| Benzimidazole carboxamide derivative (5cj) | PARP-1 | IC50 = 3.9 nM | Not specified |

| Benzimidazole carboxamide derivative (5cj) | PARP-2 | IC50 = 4.2 nM | Not specified |

Investigation of Reversible and Irreversible Inhibition Mechanisms

Receptor Binding Assays (In Vitro)

Receptor binding assays are used to determine if a compound binds to a specific receptor and to quantify the affinity of this interaction. These assays typically use a radiolabeled ligand known to bind to the receptor and measure how effectively the test compound competes with and displaces the radioligand. nih.gov

The key parameters derived from receptor binding assays are the Kd and a binding-specific IC50.

Kd (Equilibrium Dissociation Constant) : This constant is an inverse measure of a ligand's affinity for a receptor. excelleratebio.com It is the concentration of free ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity. excelleratebio.comguidetopharmacology.org

Ki (Inhibition Constant) : In the context of binding assays, the Ki is the equilibrium dissociation constant for the unlabeled test compound (the inhibitor or competitor). It is calculated from the IC50 value obtained in a competitive binding assay. guidetopharmacology.org

IC50 : In these assays, the IC50 is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.

Piperazine derivatives are well-known for their interactions with various neurotransmitter receptors. For example, in vitro binding assays on rat hippocampal preparations showed that oxorhenium complexes with a 1-(2-methoxyphenyl)piperazine (B120316) moiety had high affinity for 5-HT(1A) receptors, with IC50 values in the nanomolar range (5.8–103 nM). uoa.gr In another study, a series of benzimidazole-1-carboxamide derivatives bearing a piperazine moiety were evaluated for their affinity at 5-HT(4), 5-HT(3), and D(2) receptors through radioligand binding assays. nih.gov

Biochemical Pathway Modulation (In Vitro)

Beyond the initial receptor interaction, research delves into the downstream effects on intracellular signaling pathways. The binding of a ligand to a G protein-coupled receptor (GPCR), such as dopamine (B1211576) or serotonin (B10506) receptors, initiates a cascade of events that can alter cellular function. psychopharmacologyinstitute.com

In vitro studies in this area would investigate how 1'-Oxo Perazine (B1214570) modulates these pathways in cultured cells. Techniques such as Western blotting or ELISA would be used to measure changes in the phosphorylation state and activity of key signaling proteins. Relevant pathways for a potential CNS-active compound include:

MAPK/ERK Pathway: Involved in cell growth, differentiation, and survival.

Akt/GSK-3β Pathway: Crucial for cell survival and metabolism, and implicated in the mechanism of action of some antipsychotics.

Second Messenger Systems: Direct measurement of molecules like cyclic AMP (cAMP) and inositol (B14025) phosphates. nih.gov

Understanding how a compound modulates these pathways provides a more detailed picture of its cellular mechanism of action, linking receptor binding to a potential physiological outcome.

Proteomic Approaches for Target Identification (Non-Clinical)

Common probe-based methods include:

Activity-Based Protein Profiling (ABPP): Uses reactive chemical probes to map the functional state of entire enzyme families.

Compound-Centric Chemical Proteomics (CCCP): An approach where the compound of interest is modified with a tag (e.g., biotin) and a photoreactive group. mdpi.com The probe is introduced to a cellular lysate or live cells, and upon UV irradiation, it covalently binds to its protein targets. These target proteins are then enriched using the tag and identified via mass spectrometry. mdpi.comnih.gov

For 1'-Oxo Perazine, such studies could confirm its expected targets (e.g., dopamine receptors) and potentially uncover previously unknown interacting proteins, offering new insights into its mechanism of action or potential for drug repurposing. nih.gov Currently, there is no evidence in the literature of such studies being performed on this specific metabolite.

Structure Activity Relationship Sar Studies of 1 Oxo Perazine and Analogues

Systematic Structural Modification and Design

The design and synthesis of analogues of 1'-Oxo Perazine (B1214570) often involve a systematic approach to modify different parts of the molecule. This allows researchers to probe the importance of various structural components for biological activity.

One common strategy involves the modification of the piperazine (B1678402) ring. For instance, replacing the piperazine ring with a different heterocyclic moiety, such as a morpholine (B109124) or pyrrolidine (B122466) group, has been shown to significantly impact activity. In some cases, this substitution leads to a noticeable decrease in biological effect, highlighting the crucial role of the piperazine scaffold. nih.gov Similarly, introducing substituents on the piperazine ring itself is a key area of investigation. nih.gov

Another focus of structural modification is the alteration of the side chains attached to the core structure. The length and nature of these chains can be critical. For example, in some series of compounds, changing the length of an alkyl chain has resulted in a decrease in activity. scienceopen.com The introduction of different functional groups, such as acyl or sulfonyl groups, to the piperazine nitrogen has also been explored to modulate the compound's properties. ku.edu.kw

Furthermore, modifications to the aromatic rings within the molecule are frequently performed. Substituting the phenyl ring with other aromatic or heterocyclic systems, or introducing various substituents like halogens, methoxy (B1213986) groups, or nitro groups at different positions, can lead to significant changes in potency and selectivity. scienceopen.comnih.gov For example, the introduction of a fluorine atom at specific positions has been associated with enhanced antibacterial activity in related quinoline (B57606) structures. slideshare.net

The core scaffold itself can also be a target for modification. Researchers have investigated the impact of replacing or altering parts of the central ring system to which the piperazine moiety is attached. mdpi.com These systematic modifications provide valuable data for understanding the SAR and for the rational design of new, more potent, and selective compounds.

Elucidation of Key Pharmacophoric Elements

Through systematic structural modifications, researchers have identified several key pharmacophoric elements that are crucial for the biological activity of 1'-Oxo Perazine and its analogues. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

For many piperazine-containing compounds, the piperazine ring itself is a fundamental pharmacophoric element. nih.gov It often serves as a central scaffold connecting other important functional groups and its nitrogen atoms can act as hydrogen bond acceptors or be protonated at physiological pH, influencing solubility and receptor interaction. nih.gov

The aromatic system attached to the piperazine ring is another critical component. The nature and substitution pattern of this ring significantly influence the compound's interaction with biological targets, often through π-π stacking and hydrophobic interactions. vulcanchem.com For instance, the presence of specific substituents, such as a chlorine atom on a phenyl ring, can be crucial for activity. scienceopen.com